BAY885

Description

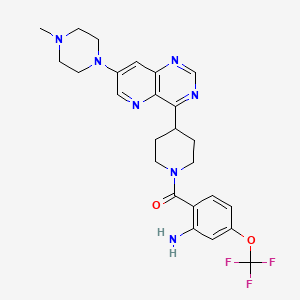

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-amino-4-(trifluoromethoxy)phenyl]-[4-[7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F3N7O2/c1-33-8-10-34(11-9-33)17-12-21-23(30-14-17)22(32-15-31-21)16-4-6-35(7-5-16)24(36)19-3-2-18(13-20(19)29)37-25(26,27)28/h2-3,12-16H,4-11,29H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXURFIGBRGWPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C(=NC=N3)C4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC(F)(F)F)N)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of BAY-885: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-885 is a novel and selective small molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7).[1][2] Emerging research has highlighted the therapeutic potential of targeting the MEK5/ERK5 signaling axis, which is implicated in various cellular processes such as proliferation, differentiation, and apoptosis, and is often dysregulated in cancer.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of BAY-885, with a focus on its effects in breast cancer models. The information is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of the MEK5/ERK5 Pathway

The primary mechanism of action of BAY-885 is the potent and selective inhibition of ERK5 kinase activity.[2][5] The MEK5/ERK5 signaling cascade is a key pathway in cellular signal transduction.[2] In cancer, particularly breast cancer, the MEK5/ERK5 axis has been shown to promote tumorigenesis.[3][4][6] BAY-885 treatment has been demonstrated to effectively replicate the effects of ERK5 genetic depletion, underscoring its specificity.[3][6]

Signaling Pathway

The binding of BAY-885 to ERK5 inhibits its kinase activity, preventing the phosphorylation of downstream substrates. This disruption of the MEK5/ERK5 signaling pathway triggers a cascade of events culminating in apoptosis in cancer cells. A key consequence of ERK5 inhibition by BAY-885 is the induction of endoplasmic reticulum (ER) stress.[3][4][6] This, in turn, modulates the expression of key apoptosis-regulating proteins, specifically leading to the downregulation of Myeloid cell leukemia-1 (Mcl-1) and the upregulation of Bim.[4][6] The altered balance between these pro- and anti-apoptotic proteins ultimately commits the cancer cell to undergo programmed cell death.

References

- 1. BAY-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

The Cellular Target of BAY885: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY885 is a potent and highly selective small-molecule inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7). This technical guide delineates the cellular target of this compound, its mechanism of action, and its downstream signaling effects, with a particular focus on its activity in breast cancer models. Quantitative data on its potency and selectivity are presented, alongside detailed methodologies for key experimental procedures. Furthermore, this guide elucidates the paradoxical activation of ERK5's transcriptional activity by this compound, a critical consideration for its use as a chemical probe and potential therapeutic agent.

Introduction

The Mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The ERK5 cascade, a distinct MAPK pathway, has emerged as a significant contributor to tumorigenesis and therapeutic resistance in various cancers.[1] this compound was developed as a chemical probe to investigate the physiological and pathological roles of ERK5. This guide provides an in-depth overview of the cellular and molecular interactions of this compound.

The Primary Cellular Target: ERK5 (MAPK7)

The direct cellular target of this compound is Extracellular signal-regulated kinase 5 (ERK5) .[2][3][4] this compound binds to the ATP-binding pocket of the ERK5 kinase domain, thereby inhibiting its phosphotransferase activity.[5]

Quantitative Potency and Selectivity

This compound exhibits high potency for ERK5 and remarkable selectivity against other kinases, making it a valuable tool for dissecting ERK5-specific signaling pathways.

| Parameter | Value | Assay Type | Reference |

| IC50 (ERK5) | 35 nM | Biochemical Kinase Assay | [3] |

| IC50 (ERK5) | 40 nM | Enzymatic Assay | [4] |

| IC50 (SN12C-MEF2-luc) | 115 nM | Cellular Reporter Assay | [4][5] |

| IC90 (SN12C-MEF2-luc) | 691 nM | Cellular Reporter Assay | [5] |

| Selectivity | >20% inhibition of only 3 out of 358 kinases (rFer, hEphB3, hEphA5) at 1 µM | Kinase Panel Screen (Eurofins) | [5] |

Table 1: In vitro and cellular potency and selectivity of this compound.

| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |

| MCF-7 | Breast Cancer | 3.84 µM | [6] |

| MDA-MB-231 | Breast Cancer | 30.91 µM | [6] |

| MCF10A | Non-tumorigenic Breast Epithelial | > 100 µM | [6] |

Table 2: Anti-proliferative activity of this compound in breast cancer cell lines.

Mechanism of Action

Kinase Inhibition

This compound acts as a type I ATP-competitive inhibitor, binding to the active conformation of the ERK5 kinase domain. The interaction is stabilized by hydrogen bonds between the quinazoline core of this compound and the hinge region of the ERK5 ATP-binding site.[5] The binding mode of a similar inhibitor has been elucidated by X-ray crystallography (PDB accession code: 6HKN).[5]

Paradoxical Transcriptional Activation

A crucial and complex aspect of this compound's mechanism of action is the paradoxical activation of ERK5's transcriptional activity .[1][2][7] While inhibiting the kinase function, the binding of this compound to the ERK5 kinase domain induces a conformational change.[2][3] This change is believed to expose the nuclear localization signal (NLS) within the C-terminal region of ERK5, promoting its translocation to the nucleus.[1][2][3] In the nucleus, the C-terminal transactivation domain (TAD) of ERK5 can then interact with transcription factors, such as MEF2, to drive gene expression, independent of its kinase activity.[1][2]

Caption: Paradoxical activation of ERK5 transcriptional activity by this compound.

Downstream Signaling Pathway in Breast Cancer

In breast cancer cells, this compound-mediated inhibition of ERK5 kinase activity leads to the induction of apoptosis through the endoplasmic reticulum (ER) stress/Mcl-1/Bim pathway .[6]

-

ERK5 Inhibition : this compound inhibits the kinase activity of ERK5.

-

Induction of ER Stress : Inhibition of ERK5 leads to the activation of the ER stress response, characterized by the upregulation of p-PERK, ATF4, and CHOP.[6]

-

Regulation of Apoptotic Proteins : Activated ER stress results in the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bim.[6]

-

Apoptosis : The shift in the balance of pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to caspase-3 cleavage and programmed cell death.[6]

Caption: Downstream signaling pathway of this compound in breast cancer cells.

Experimental Protocols

The following are overviews of key experimental methodologies used to characterize the cellular target and effects of this compound.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels following this compound treatment.

Protocol Overview:

-

Cell Culture and Treatment: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured to 70-80% confluency and treated with various concentrations of this compound for specified durations.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Caption: Experimental workflow for Western blot analysis.

RNA Sequencing (RNA-Seq)

RNA-Seq is employed to analyze global changes in gene expression in response to this compound treatment.

Protocol Overview:

-

Cell Treatment and RNA Extraction: Cells are treated with this compound, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed.

-

Library Preparation: An mRNA-sequencing library is prepared. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters. Kits such as the Illumina TruSeq Stranded mRNA Library Prep Kit are commonly used.[10]

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality.

-

Alignment: Reads are aligned to a reference human genome (e.g., GRCh38).

-

Quantification: Gene expression levels are quantified (e.g., as FPKM or TPM).

-

Differential Gene Expression Analysis: Differentially expressed genes between this compound-treated and control samples are identified.

-

Pathway and Gene Ontology Analysis: Enrichment analysis is performed to identify biological pathways and functions affected by this compound.[11]

-

Cell Viability Assay

These assays are used to determine the effect of this compound on cell proliferation and cytotoxicity.

Protocol Overview (MTT/CCK-8 Assay):

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, 72 hours).

-

Reagent Addition: MTT or CCK-8 reagent is added to each well, and the plates are incubated for 1-4 hours.[7]

-

Signal Measurement: For MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis.

Conclusion

This compound is a potent and selective inhibitor of the ERK5 kinase, a key player in cancer cell signaling. Its primary cellular target is unequivocally ERK5. While it effectively inhibits the kinase activity of ERK5, leading to apoptosis in breast cancer cells via the ER stress pathway, its paradoxical activation of ERK5's transcriptional function presents a complex mechanism of action that researchers and drug developers must consider. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued investigation of this compound as a chemical probe and for the exploration of ERK5 as a therapeutic target in oncology and other diseases.

References

- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Erk5 (D3I5V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. RNA Sequencing-Based Single Sample Predictors of Molecular Subtype and Risk of Recurrence for Clinical Assessment of Early-Stage Breast Cancer - Mendeley Data [data.mendeley.com]

- 11. Integrative bioinformatics and RNA sequencing based methodology results in the exploration of breast invasive carcinoma biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

BAY885: A Potent and Selective ERK5 Inhibitor in the MAPK Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of these pathways is a hallmark of many human cancers, making their components attractive targets for therapeutic intervention. The MEK5/ERK5 axis represents a less-explored branch of the MAPK cascade that has been implicated in promoting tumorigenesis, particularly in breast cancer. BAY885 has emerged as a novel, potent, and selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as MAPK7. This technical guide provides a comprehensive overview of the role of this compound in the MAPK signaling pathway, its mechanism of action, and its potential as an anti-cancer agent, with a focus on breast cancer.

The MEK5/ERK5 Signaling Pathway and the Role of this compound

The MEK5/ERK5 pathway is a distinct signaling cascade within the MAPK network. It is typically activated by growth factors and cellular stress, leading to the sequential activation of Mitogen-activated protein kinase Kinase 5 (MEK5) and its downstream target, ERK5. Activated ERK5 translocates to the nucleus, where it phosphorylates and activates various transcription factors, ultimately regulating gene expression programs involved in cell survival and proliferation. In several cancers, including breast cancer, the MEK5/ERK5 axis is often overexpressed and constitutively active, contributing to tumor growth and poor prognosis[1].

This compound is a small molecule inhibitor that specifically targets the kinase activity of ERK5. By binding to the ATP-binding pocket of ERK5, this compound prevents its phosphorylation and subsequent activation of downstream substrates. This inhibition effectively recapitulates the effects of genetic depletion of ERK5, making it a valuable tool for studying the biological functions of this kinase and a promising candidate for therapeutic development[1].

Signaling Pathway Diagram

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound

The potency and selectivity of a kinase inhibitor are critical parameters for its development as a therapeutic agent. This compound has demonstrated high potency against ERK5 and favorable selectivity across the kinome.

| Parameter | Value | Assay Type | Reference |

| ERK5 IC50 | 35 nM | Biochemical Kinase Assay | N/A |

| ERK5 IC50 | 40 nM | Enzymatic Activity Assay | [2] |

| MEF2 Transcriptional Activity IC50 | 115 nM | SN12C-MEF2-luc Reporter Assay | [2] |

| MEF2 Transcriptional Activity IC90 | 691 nM | SN12C-MEF2-luc Reporter Assay | [2] |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 3.84 | [1] |

| MDA-MB-231 | Breast Cancer | 30.91 | [1] |

| MCF10A | Normal Breast Epithelial | > 100 | [1] |

Kinase Selectivity: this compound was profiled against a panel of 357 kinases and demonstrated high selectivity. At a concentration of 1 µM, only three kinases (rFer, hEphB3, and hEphA5) were inhibited by more than 20%[3]. This high degree of selectivity minimizes the potential for off-target effects.

Mechanism of Action: Induction of Apoptosis via Endoplasmic Reticulum Stress

In breast cancer cells, this compound has been shown to induce apoptosis through a mechanism involving the activation of endoplasmic reticulum (ER) stress. Inhibition of ERK5 by this compound leads to the upregulation of pro-apoptotic proteins such as Bim and the downregulation of the anti-apoptotic protein Mcl-1. This shift in the balance of pro- and anti-apoptotic proteins is a direct consequence of ER stress activation, characterized by the increased expression of p-PERK, ATF4, and CHOP[1].

Logical Flow of this compound's Apoptotic Mechanism

Caption: Mechanism of this compound-induced apoptosis in breast cancer cells.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study investigating the effects of this compound on breast cancer cell lines[1].

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) and normal breast epithelial cells (MCF10A) into 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate culture medium.

-

Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 24 to 48 hours.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C in a humidified incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Western Blot Analysis

This is a general protocol for assessing protein expression changes induced by this compound.

-

Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK5, total ERK5, cleaved caspase-3, Mcl-1, Bim, p-PERK, ATF4, CHOP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Western Blot

Caption: A generalized workflow for Western Blot analysis.

In Vivo Xenograft Study

The following is a general protocol for evaluating the in vivo efficacy of this compound in a breast cancer xenograft model. Specific parameters such as cell number, mouse strain, and dosing regimen may require optimization.

-

Cell Preparation: Harvest breast cancer cells (e.g., MCF-7) during their logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Tumor Implantation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week).

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (formulated in an appropriate vehicle) or the vehicle control to the respective groups via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry or western blotting).

Preclinical and Clinical Status

The available literature primarily focuses on the preclinical evaluation of this compound. Studies have demonstrated its efficacy in in vitro models of breast cancer[1]. While the anti-tumor effects of this compound have been suggested to be worthy of investigation in xenograft mouse models, detailed in vivo efficacy data for this compound is not extensively reported in the currently available public literature. There is no evidence from the search results to suggest that this compound has entered clinical trials. Therefore, this compound is currently considered a preclinical investigational compound.

Conclusion

This compound is a potent and highly selective inhibitor of ERK5, a key component of the MAPK signaling pathway. Its ability to induce apoptosis in breast cancer cells through the activation of ER stress highlights a novel mechanism of action and underscores the therapeutic potential of targeting the MEK5/ERK5 axis. The data presented in this technical guide, including its inhibitory concentrations, selectivity profile, and detailed mechanism, provide a solid foundation for further preclinical and potentially clinical investigation of this compound as a targeted therapy for breast cancer and other malignancies driven by aberrant ERK5 signaling. Further in vivo studies are warranted to fully elucidate its anti-tumor efficacy and safety profile.

References

Investigating ERK5 Function with BAY885: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is increasingly recognized for its critical role in a variety of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[3][4] Dysregulation of the ERK5 signaling pathway has been implicated in the pathogenesis of numerous diseases, most notably cancer, where its upregulation is often associated with advanced stage, metastasis, and poor overall survival.[5] This has positioned ERK5 as a compelling therapeutic target for the development of novel anti-cancer agents.[3][6]

BAY885 has emerged as a potent and highly selective small-molecule inhibitor of ERK5.[7][8] Unlike some other ERK5 inhibitors that have failed to fully replicate the effects of genetic knockdown, this compound treatment has been shown to effectively mimic ERK5 depletion in cancer cells.[7][9] This technical guide provides an in-depth overview of the function of ERK5, the mechanism of action of this compound, and detailed protocols for investigating the ERK5-BAY885 interaction in a research setting.

The ERK5 Signaling Pathway

The ERK5 signaling cascade is a three-tiered system initiated by various extracellular stimuli, including growth factors (e.g., EGF, NGF) and cellular stressors.[10] These stimuli lead to the activation of Mitogen-activated protein kinase kinase kinase 2 or 3 (MEKK2/3), which in turn phosphorylate and activate MAP kinase kinase 5 (MEK5).[1][2] Activated MEK5 then specifically phosphorylates the T-E-Y motif within the activation loop of the ERK5 kinase domain, leading to its activation.[1][2]

Activated ERK5 possesses a unique C-terminal tail containing a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD).[1][2] Upon activation, ERK5 can translocate to the nucleus and regulate gene expression through two primary mechanisms:

-

Direct Substrate Phosphorylation: ERK5 can directly phosphorylate a variety of nuclear and cytosolic proteins, including transcription factors like myocyte enhancer factor 2 (MEF2), c-Myc, and members of the activator protein 1 (AP-1) family (c-Fos, Fra-1).[5][10]

-

Transcriptional Co-activation: The C-terminal TAD of ERK5 can function as a transcriptional co-activator, further enhancing the activity of transcription factors it interacts with.[11]

Key cellular processes regulated by the ERK5 pathway include cell cycle progression, particularly the G1/S transition, through the upregulation of cyclin D1 and suppression of the CDK inhibitor p21.[3][5] It also plays a significant role in promoting cell survival by inhibiting apoptosis and regulating cell migration and invasion.[4][5]

References

- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERK5 Is a Novel Type of Mitogen-Activated Protein Kinase Containing a Transcriptional Activation Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | ERK | TargetMol [targetmol.com]

- 8. Phosphorylation of ERK5 on Thr732 Is Associated with ERK5 Nuclear Localization and ERK5-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ERK5 activation of MEF2-mediated gene expression plays a critical role in BDNF-promoted survival of developing but not mature cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

BAY885: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY885 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the extracellular signal-regulated kinase 5 (ERK5) signaling pathway.[1][2] The MEK5/ERK5 signaling cascade has been implicated in various cellular processes crucial for tumorigenesis, including proliferation, survival, and differentiation.[1][2] Consequently, targeting this pathway with inhibitors like this compound presents a promising therapeutic strategy in oncology. This guide provides an in-depth overview of this compound's application in cancer cell line studies, summarizing its mechanism of action, effects on various cell lines, and detailed protocols for relevant experimental procedures.

Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting the kinase activity of MEK5, which in turn prevents the phosphorylation and activation of its downstream target, ERK5.[1][2] This disruption of the MEK5/ERK5 signaling axis triggers a cascade of events within cancer cells, leading to apoptosis (programmed cell death). Studies have shown that this compound-induced apoptosis is mediated through the induction of endoplasmic reticulum (ER) stress and the subsequent regulation of key apoptosis-related proteins, namely the downregulation of myeloid cell leukemia-1 (Mcl-1) and the upregulation of Bim.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for studying its effects on cancer cell lines.

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 3.84 | [1] |

| MDA-MB-231 | Breast Cancer | 30.91 | [1] |

| Hs578T | Breast Cancer | Not explicitly stated, but inhibited viability | [1] |

| MDA-MB-453 | Breast Cancer | Not explicitly stated, but inhibited viability | [1] |

| MCF10A | Normal Mammary Epithelial | > 100 | [1] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[1]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

Add 10 µL of CCK-8 solution to each well.[1]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells using this compound. Include an untreated control group.

-

Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the this compound-induced signaling pathway (e.g., p-ERK5, Mcl-1, Bim, Cleaved Caspase-3).

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a valuable tool for studying the role of the MEK5/ERK5 signaling pathway in cancer. Its ability to induce apoptosis in various cancer cell lines, particularly through the induction of ER stress, highlights its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute meaningful studies investigating the anti-cancer effects of this compound. Further research is warranted to explore its efficacy in a broader range of cancer types and to elucidate the full spectrum of its molecular mechanisms.

References

Understanding the selectivity profile of BAY885

An In-depth Technical Guide to the Selectivity Profile of BAY885

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and cellular effects of a chemical probe is paramount. This compound has been identified as a potent and highly selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Mitogen-activated protein kinase 7 (MAPK7).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Selectivity Profile of this compound

This compound was developed as a tool compound to investigate the therapeutic potential of ERK5 inhibition in cancer.[1][2] It demonstrates high potency for its primary target and remarkable selectivity across the human kinome.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through both enzymatic and cellular assays. The compound effectively inhibits the kinase activity of ERK5 and its downstream transcriptional functions, with minimal impact on other kinases at relevant concentrations.

| Target/Assay | IC50 Value | Notes |

| Enzymatic Assay | ||

| ERK5 (MAPK7) | 40 nM | Determined via a high-throughput TR-FRET based kinase inhibition assay.[2] |

| Cellular Assays | ||

| MEF2 Transcriptional Activity (EGF-stimulated) | 115 nM | Measured in an SN12C-MEF2-luc reporter cell line, indicating potent inhibition of the ERK5 signaling pathway within a cellular context.[2][3] |

| MEF2 Transcriptional Activity (EGF-stimulated) | IC90 = 691 nM | The concentration required to inhibit 90% of MEF2 transcriptional activity.[2][3] |

| Constitutive Luciferase Expression | > 50 µM | Assayed in an SN12C-CMV-luc reporter cell line to exclude non-specific effects on general transcription or translation machinery.[2] |

| Kinome Selectivity | ||

| Kinase Panel Screen (357 kinases) | > 1 µM (for most) | In a broad kinase panel, at a concentration of 1 µM, only three kinases (rFer, hEphB3, and hEph5A) showed inhibition greater than 20%.[3] |

| BRD4 (Bromodomain-containing protein 4) | No significant binding | Tested up to 20 µM, showing a lack of off-target activity on this common target for other kinase inhibitors.[3][4] |

Modulated Signaling Pathways

This compound primarily targets the MEK5/ERK5 signaling axis, a key pathway in cellular processes such as proliferation and survival.[5][6] In cancer cells, particularly breast cancer, inhibition of ERK5 by this compound has been shown to induce apoptosis through the activation of the Endoplasmic Reticulum (ER) stress pathway.[5] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.

The Paradoxical Activation Phenomenon

A critical aspect of this compound's pharmacology is the phenomenon of "paradoxical activation." While it inhibits the kinase activity of ERK5, the binding of this compound to the ERK5 kinase domain can induce a conformational change.[7] This change exposes a nuclear localization signal, promoting the translocation of ERK5 to the nucleus and, paradoxically, enhancing its transcriptional activity through its C-terminal transactivation domain.[4][7] This is a crucial consideration, as it means the effects of pharmacological inhibition with this compound may not always replicate the outcomes of genetic ERK5 depletion.[1][4]

Experimental Protocols

The characterization of this compound's selectivity relied on a series of robust biochemical and cell-based assays.

TR-FRET Kinase Inhibition Assay

This high-throughput assay was used for the primary screening and determination of the enzymatic IC50 value.[8]

Principle: The assay measures the phosphorylation of a specific substrate by the kinase. It uses two antibodies, one labeled with a donor fluorophore (e.g., Europium) that binds to a constant part of the substrate and another labeled with an acceptor fluorophore (e.g., ULight) that recognizes the phosphorylated site. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Kinase inhibition is measured as a decrease in the FRET signal.

Methodology:

-

Reaction Setup: In a microplate, the ERK5 enzyme is incubated with a biotinylated substrate peptide, ATP, and varying concentrations of this compound.

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 120 minutes) at room temperature to allow for substrate phosphorylation.

-

Detection: A solution containing Europium-labeled anti-tag antibody and ULight-labeled anti-phospho-substrate antibody is added.

-

Signal Reading: After another incubation period, the plate is read on a TR-FRET-capable plate reader, measuring the emission signal from the acceptor fluorophore after excitation of the donor.

-

Data Analysis: The percentage of inhibition is calculated relative to control wells (DMSO vehicle) and used to determine the IC50 value.

Cellular MEF2 Reporter Assay

This assay confirms the on-target activity of this compound in a cellular environment by measuring the activity of a downstream transcription factor.[2]

Principle: A reporter cell line is engineered to express the firefly luciferase gene under the control of a promoter containing binding sites for the transcription factor MEF2, a known substrate of ERK5. When the MEK5/ERK5 pathway is active, ERK5 phosphorylates and activates MEF2, which then drives luciferase expression. Inhibition of ERK5 by this compound leads to a decrease in the luciferase signal.

Methodology:

-

Cell Plating: SN12C-MEF2-luc reporter cells are seeded into 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO vehicle control.

-

Stimulation: The ERK5 pathway is activated by adding a stimulant, such as Epidermal Growth Factor (EGF).

-

Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for transcription and translation of the luciferase reporter.

-

Lysis and Signal Detection: A luciferase assay reagent (containing luciferin substrate) is added to lyse the cells and catalyze the light-producing reaction.

-

Luminescence Reading: The plate is read on a luminometer to quantify the light output.

-

Data Analysis: Luminescence signals are normalized to controls to calculate the IC50 of transcriptional inhibition.

Cell Viability and Apoptosis Assays

To assess the functional consequences of ERK5 inhibition, standard cell biology assays are employed.[5]

-

Cell Viability (CCK-8 Assay): Breast cancer cells (e.g., MCF7, MDA-MB-231) and normal mammary epithelial cells (MCF10A) are treated with various doses of this compound for 24 hours. The CCK-8 reagent is added, which contains a WST-8 tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The absorbance, proportional to the number of viable cells, is measured with a microplate reader.[5]

-

Apoptosis Detection (Western Blot): Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved caspase-3, a key marker of apoptosis. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.[5]

References

- 1. BAY-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 8. researchgate.net [researchgate.net]

BAY-885 for In Vitro Kinase Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of BAY-885 in in vitro kinase assays, focusing on its role as a potent and selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5). This document outlines the core mechanism of action, presents quantitative data, details experimental protocols, and visualizes the relevant biological pathways and workflows.

Introduction to BAY-885

BAY-885 is a synthetic organic compound that has been identified as a highly potent and selective inhibitor of ERK5 (also known as MAPK7), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MEK5/ERK5 signaling axis is implicated in various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is associated with several cancers.[2][3][4] BAY-885 serves as a critical tool compound for elucidating the specific functions of ERK5 kinase activity in both physiological and pathological contexts.

Mechanism of Action

BAY-885 functions as an ATP-competitive inhibitor, binding to the kinase domain of ERK5. This binding prevents the phosphorylation of downstream substrates by ERK5, thereby modulating its signaling cascade. The MEK5/ERK5 pathway is a distinct three-tiered cascade, typically initiated by upstream signals such as growth factors or cellular stress, leading to the activation of MEK5 by MEKK2 or MEKK3. MEK5, in turn, phosphorylates and activates ERK5.[5] Activated ERK5 can then translocate to the nucleus to phosphorylate a variety of transcription factors and other protein targets.

Quantitative Data for BAY-885

The inhibitory activity of BAY-885 has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Parameter | Value | Reference |

| Enzymatic Assay | ERK5 | IC50 | 40 nM | [6] |

| Cell-Based Reporter Assay (SN12C-MEF2-luc) | MEF2 Transcriptional Activity | IC50 | 115 nM | [6] |

| Cell Viability Assay (MCF-7 breast cancer cells) | Cell Viability | IC50 | 3.84 µM | [2] |

| Cell Viability Assay (MDA-MB-231 breast cancer cells) | Cell Viability | IC50 | 30.91 µM | [2] |

| Cell Viability Assay (MCF10A normal mammary cells) | Cell Viability | IC50 | > 100 µM | [2] |

Table 1: In Vitro and Cell-Based Activity of BAY-885

To assess the selectivity of BAY-885, it was screened against a large panel of kinases. The results demonstrate a high degree of selectivity for ERK5.

| Screening Panel | Number of Kinases | BAY-885 Concentration | Observations | Reference |

| Eurofins Kinase Panel | 357 | 1 µM | Not specified in detail, but described as "highly selective" | [6] |

Table 2: Kinase Selectivity Profile of BAY-885

Experimental Protocols

This section provides detailed methodologies for key experiments involving BAY-885.

In Vitro ERK5 Kinase Assay (Radiometric)

This protocol is a representative method for determining the in vitro inhibitory activity of BAY-885 against ERK5 using a radiometric assay format.

Materials:

-

Recombinant active ERK5 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT (add fresh)

-

BAY-885 (dissolved in DMSO)

-

[γ-³³P]ATP

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

1% phosphoric acid solution

-

Scintillation counter

Procedure:

-

Prepare a dilution series of BAY-885 in Kinase Assay Buffer.

-

In a reaction tube, combine the Kinase Assay Buffer, the desired concentration of BAY-885 (or DMSO for control), and recombinant active ERK5 enzyme.

-

Add the substrate, Myelin Basic Protein (MBP), to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of BAY-885 relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (CCK-8)

This protocol describes how to assess the effect of BAY-885 on the viability of cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and a normal cell line (e.g., MCF10A)

-

Appropriate cell culture medium and supplements

-

BAY-885 (dissolved in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of BAY-885 (and a DMSO control) for the desired duration (e.g., 24 hours).

-

Add CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the DMSO-treated control cells and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the MEK5/ERK5 signaling pathway and a typical experimental workflow for an in vitro kinase assay.

Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of BAY-885.

Caption: A generalized workflow for an in vitro radiometric kinase assay with BAY-885.

Conclusion

BAY-885 is a valuable research tool for investigating the role of ERK5 in cellular signaling. Its high potency and selectivity, as demonstrated by the quantitative data, make it suitable for specifically probing ERK5 kinase activity in a variety of in vitro and cell-based experimental settings. The protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.

References

- 1. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 4. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erk5 Antibody | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for BAY-876 in Breast Cancer Cell Lines

For Research Use Only

Introduction

BAY-876 is a potent and highly selective inhibitor of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cancer cells.[1] Breast cancer cells, particularly aggressive subtypes like triple-negative breast cancer (TNBC), often exhibit elevated glycolysis and a high dependence on glucose for their proliferation and survival. By blocking GLUT1-mediated glucose transport, BAY-876 disrupts cancer cell metabolism, leading to reduced cell growth and induction of apoptosis. These application notes provide detailed protocols for the use of BAY-876 in breast cancer cell line research.

Mechanism of Action

BAY-876 selectively binds to and inhibits GLUT1, thereby blocking the entry of glucose into the cell. This leads to a cascade of downstream effects, including the inhibition of glycolysis, reduced ATP production, and suppression of the pentose phosphate pathway. The resulting metabolic stress can induce cell cycle arrest and apoptosis. In some contexts, GLUT1 inhibition can also affect the expression and glycosylation of other proteins, such as PD-L1, and modulate the tumor microenvironment.

Data Presentation

In Vitro Efficacy of BAY-876 in Breast Cancer Cell Lines

The following table summarizes the reported efficacy of BAY-876 in inhibiting the proliferation of various breast cancer cell lines.

| Cell Line | Subtype | Assay | IC50 / EC50 (µM) | Incubation Time | Reference |

| MDA-MB-231 | Triple-Negative | MTT | > 100 | 72 h | [2] |

| MDA-MB-231 | Triple-Negative | SRB | 20.47 ± 8.89 | 72 h | [2] |

| 4T1 | Murine Triple-Negative | MTT | 0.21 ± 0.02 | 72 h | [2] |

| 4T1 | Murine Triple-Negative | SRB | 0.13 ± 0.04 | 72 h | [2] |

Note: The difference in potency observed between MDA-MB-231 and 4T1 cells may be attributed to their differing basal metabolic rates, with 4T1 cells showing a higher dependence on glucose oxidation.[2]

Experimental Protocols

Reagent Preparation and Storage

a. BAY-876 Stock Solution:

-

Solvent: BAY-876 is soluble in Dimethyl Sulfoxide (DMSO).

-

Preparation: Prepare a 10 mM stock solution by dissolving the appropriate amount of BAY-876 powder in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 4.96 mg of BAY-876 (MW: 496.4 g/mol ) in 1 ml of DMSO.

-

Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

b. Working Solutions:

-

Preparation: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of BAY-876 on the viability of breast cancer cells in a 96-well format.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, 4T1)

-

Complete cell culture medium

-

BAY-876 stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µl of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of BAY-876 in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µl of the BAY-876 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest BAY-876 concentration).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µl of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in breast cancer cells treated with BAY-876 using flow cytometry.

Materials:

-

Breast cancer cells

-

6-well plates

-

BAY-876 stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of BAY-876 or vehicle control (DMSO) for a specified time (e.g., 48 or 72 hours).

-

Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for assessing the effect of BAY-876 on the expression of specific proteins in breast cancer cells.

Materials:

-

Breast cancer cells

-

6-well plates or larger culture dishes

-

BAY-876 stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against GLUT1, p-AMPK, p-Akt, p-mTOR, HIF-1α, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with BAY-876 as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of BAY-876 Action

Caption: Signaling pathway of BAY-876 in breast cancer cells.

Experimental Workflow for Assessing BAY-876 Efficacy

Caption: General workflow for studying BAY-876 in breast cancer cells.

References

- 1. GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BAY885 Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, there are no published studies detailing the in vivo dosage and administration of BAY885 in mice. The anti-tumor effects of this compound have been evaluated in vitro, with recommendations for future investigation in xenograft mouse models[1]. Therefore, the following application notes and protocols are provided as a comprehensive guide for establishing an appropriate dosing regimen and administration route for this compound in a preclinical research setting. These protocols are based on general principles of pharmacology and common practices for small molecule inhibitors in murine models.

Introduction to this compound

This compound is a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5)[2][3]. The MEK5/ERK5 signaling pathway is implicated in various cellular processes, including proliferation and survival, making it a potential therapeutic target in oncology[1][4]. In vitro studies have demonstrated that this compound can induce apoptosis in breast cancer cells by modulating the endoplasmic reticulum stress pathway[1][4]. While these findings are promising, in vivo evaluation is a critical next step to determine the therapeutic potential of this compound.

Preclinical Development Strategy for this compound in Mice

A systematic approach is necessary to determine the optimal dose, schedule, and administration route for this compound in mice. This typically involves a series of studies including formulation development, pharmacokinetic (PK) analysis, and tolerability/toxicity assessments, leading to an efficacy study in a relevant disease model.

Formulation of this compound for In Vivo Administration

The choice of vehicle for formulating this compound is critical for ensuring its solubility, stability, and bioavailability. A common starting point for small molecule inhibitors is a formulation containing a mixture of solvents and surfactants.

Table 1: Example Formulations for Small Molecule Inhibitors

| Component | Example Concentration | Purpose |

| DMSO | 5-10% | Solubilizing agent |

| PEG300/PEG400 | 30-40% | Co-solvent and vehicle |

| Tween 80/Cremophor EL | 5-10% | Surfactant to improve solubility and stability |

| Saline or PBS | 40-60% | Vehicle to adjust final volume and tonicity |

Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. It is essential to test the stability and solubility of this compound in the chosen formulation.

Recommended Administration Routes

The route of administration depends on the physicochemical properties of the compound and the desired therapeutic effect. For initial studies with a novel inhibitor like this compound, oral gavage (PO) and intraperitoneal (IP) injection are common choices[5].

-

Oral Gavage (PO): Mimics the intended clinical route for many small molecule drugs and is suitable for daily dosing.

-

Intraperitoneal (IP) Injection: Often results in higher bioavailability compared to oral administration as it bypasses first-pass metabolism in the liver. It is a common route for preclinical efficacy studies[5].

Experimental Protocols

The following protocols outline a suggested workflow for determining the appropriate dosage and administration of this compound in mice.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Materials:

-

This compound

-

Vehicle solution

-

Healthy mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)

-

Syringes and gavage needles

-

Animal balance

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to different dose groups (e.g., 5-7 mice per group). Include a vehicle control group.

-

Dose Selection: Based on in vitro IC50 values, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).

-

Administration: Administer this compound or vehicle daily for 14-28 days via the chosen route (PO or IP).

-

Monitoring:

-

Record body weight daily.

-

Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, grooming, and stool consistency).

-

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

-

Data Analysis: The MTD is defined as the highest dose that does not induce more than 10-15% body weight loss and does not cause significant clinical signs of toxicity or mortality.

Table 2: Example MTD Study Design

| Group | Treatment | Dose (mg/kg) | Route | Number of Mice |

| 1 | Vehicle | - | PO/IP | 5 |

| 2 | This compound | 10 | PO/IP | 5 |

| 3 | This compound | 25 | PO/IP | 5 |

| 4 | This compound | 50 | PO/IP | 5 |

| 5 | This compound | 100 | PO/IP | 5 |

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.

Materials:

-

This compound

-

Vehicle solution

-

Cannulated mice (for serial blood sampling) or naive mice

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

LC-MS/MS equipment for bioanalysis

Procedure:

-

Dose Administration: Administer a single dose of this compound to a cohort of mice (typically at a dose expected to be efficacious and well-tolerated).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Table 3: Key Pharmacokinetic Parameters to Determine

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time at which Cmax is reached |

| AUC | Total drug exposure over time |

| t1/2 | Time required for the plasma concentration to decrease by half |

| Bioavailability (%) | Fraction of the administered dose that reaches systemic circulation (if comparing IV and oral routes) |

Protocol 3: Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest (e.g., a breast cancer cell line responsive to this compound in vitro)

-

Matrigel (optional, for subcutaneous injection)

-

Calipers for tumor measurement

-

This compound formulated in vehicle

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Group Randomization: Randomize mice into treatment and control groups (typically 8-10 mice per group) based on tumor volume.

-

Treatment Administration: Administer this compound at one or more doses below the MTD, and vehicle to the control group, according to the determined schedule (e.g., daily PO or IP).

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

-

Body Weight Monitoring: Record body weight 2-3 times per week as an indicator of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if tumors become ulcerated or if signs of excessive toxicity are observed.

-

Data Analysis: Compare the tumor growth inhibition between the this compound-treated groups and the vehicle control group.

Table 4: Example Xenograft Study Design

| Group | Treatment | Dose (mg/kg) | Route & Schedule | Number of Mice |

| 1 | Vehicle | - | Daily PO | 10 |

| 2 | This compound | 25 | Daily PO | 10 |

| 3 | This compound | 50 | Daily PO | 10 |

| 4 | Positive Control | (e.g., standard-of-care drug) | TBD | 10 |

Visualizations

Caption: Preclinical development workflow for this compound in mice.

Caption: Simplified MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

References

- 1. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preparing BAY-885 Stock Solutions for Preclinical Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of BAY-885 stock solutions for use in preclinical research. BAY-885 is a potent and highly selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and proper storage conditions for BAY-885. Additionally, it summarizes key quantitative data and provides a visual representation of the experimental workflow and the targeted signaling pathway.

Chemical Properties of BAY-885

A clear understanding of the physicochemical properties of BAY-885 is essential for its proper handling and use in experiments.

| Property | Value | Reference |

| Molecular Formula | C25H28F3N7O2 | [1] |

| Molecular Weight | 515.53 g/mol | [1] |

| Appearance | White to beige powder | |

| CAS Number | 2307249-33-6 | [1] |

Solubility of BAY-885

The solubility of BAY-885 in various solvents is a critical factor in the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for in vitro studies. For in vivo applications, co-solvent systems are often required.

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 16.67 mg/mL (32.34 mM) | Sonication is recommended to aid dissolution. | [2] |

| DMSO | 30 mg/mL (58.19 mM) | - | [4] |

| DMSO | 2 mg/mL | Clear solution. | |

| Ethanol | 8 mg/mL (15.51 mM) | - | [4] |

| Water | Insoluble | - | [4] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.67 mg/mL (3.24 mM) | For in vivo use. Solvents should be added sequentially. | [1] |

| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline | ≥ 2.5 mg/mL (4.85 mM) | For in vivo use. | [1] |

Note: Solubility can vary slightly between batches. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Experimental Protocols

Preparation of a 10 mM BAY-885 Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of BAY-885 in DMSO, a common concentration for in vitro cell-based assays.

Materials:

-

BAY-885 powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of BAY-885:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * 515.53 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 5.1553 mg

-

-

-

Weigh the BAY-885 powder:

-

Carefully weigh out approximately 5.16 mg of BAY-885 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the BAY-885 powder.

-

-

Dissolve the compound:

-

Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

-

If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[2] Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquot and store:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][3] For optimal stability, store under nitrogen.[1][3]

-

Preparation of Working Solutions

For cell-based experiments, the concentrated DMSO stock solution must be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells.[2]

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing a BAY-885 stock solution.

BAY-885 Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway

BAY-885 is an ATP site-targeting, potent, and selective inhibitor of ERK5 (also known as MAPK7). It has been shown to induce apoptosis in breast cancer cells by regulating the endoplasmic reticulum (ER) stress/Mcl-1/Bim pathway.[5][6]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | ERK | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BAY885-Induced Apoptosis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY885 is a novel and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family.[1][2][3][4][5][6] The MEK5/ERK5 signaling pathway has been implicated in promoting tumorigenesis in various cancers, including breast cancer.[1][3][4] this compound has demonstrated potent anti-tumor effects by inducing apoptosis in cancer cells, making it a promising therapeutic agent for cancer treatment.[1][2][4]

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for studying its effects on apoptosis induction in cancer cell lines.

Mechanism of Action

This compound induces apoptosis in cancer cells, particularly in breast cancer, through the activation of the endoplasmic reticulum (ER) stress pathway.[1][2][3][4] The inhibition of ERK5 by this compound leads to a cascade of events culminating in programmed cell death. The key steps in this signaling pathway are:

-

Inhibition of ERK5: this compound selectively inhibits the kinase activity of ERK5.[5][6]

-

Activation of ER Stress: Inhibition of ERK5 triggers ER stress, evidenced by the increased phosphorylation of PERK (p-PERK) and upregulation of ATF4 and CHOP.[1]

-

Modulation of Apoptotic Regulators: The activation of the ER stress pathway leads to the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bim.[1][2][4]

-

Induction of Mitochondrial Apoptosis: The imbalance between pro- and anti-apoptotic proteins triggers the mitochondrial pathway of apoptosis, leading to the cleavage and activation of caspase-3.[1][2]

This mechanism highlights this compound as a potent inducer of apoptosis in cancer cells that are dependent on the MEK5/ERK5 signaling axis for survival.

Data Presentation

Table 1: Effect of this compound on the Viability of Breast Cancer and Normal Breast Epithelial Cells

| Cell Line | Cell Type | Treatment Duration (h) | IC50 (µM) |

| MCF7 | Breast Cancer | 24 | ~10 |

| MDA-MB-231 | Breast Cancer | 24 | ~10 |